molecular formula C35H23Cl2F7N6O5 B1435815 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide CAS No. 2098799-13-2

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide

Cat. No.: B1435815
CAS No.: 2098799-13-2
M. Wt: 811.5 g/mol
InChI Key: QRLYAHWXHYKLQM-UHFFFAOYSA-N
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Description

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide is a useful research compound. Its molecular formula is C35H23Cl2F7N6O5 and its molecular weight is 811.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide , often referred to as compound A , is a complex molecule with significant potential in medicinal chemistry, particularly in the treatment of various cancers. Its structure includes multiple functional groups that contribute to its biological activity, making it a subject of interest in pharmacological studies.

  • Molecular Formula : C35H23Cl2F7N6O5
  • Molecular Weight : 811.49 g/mol
  • CAS Number : 284461-74-1

Compound A exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl and chlorophenyl groups enhances its potency by increasing hydrophobic interactions and modifying binding affinities to target proteins, particularly those related to the RAF kinase pathway.

Anticancer Activity

Recent studies have demonstrated that compound A shows promising anticancer activity, particularly against renal cell carcinoma and hepatocellular carcinoma. The compound's mechanism involves:

  • Inhibition of B-RAF Kinase : It has been shown to inhibit B-RAF V600E mutations, which are prevalent in melanoma and other cancers. The IC50 values for this inhibition are reported in the low nanomolar range, indicating high potency .
  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., NCI-H322M for non-small cell lung cancer, HCT-15 for colon cancer) revealed significant antiproliferative effects. For instance, growth inhibition percentages were noted to be as high as -100% in some cases, indicating complete lethality at certain concentrations .

Case Studies

  • Study on Melanoma Cells : Compound A was tested against melanoma cell lines, showing an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin and 5-fluorouracil. The results indicated a strong correlation between structural modifications (e.g., halogen substitutions) and enhanced biological activity .
  • Combination Therapy : When used in combination with other inhibitors targeting different pathways (like EGFR), compound A demonstrated synergistic effects that enhanced overall therapeutic efficacy against resistant cancer types .

Safety Profile

The safety profile of compound A has been evaluated through various preclinical studies. Notably:

  • Toxicity Assessments : Toxicological evaluations indicated moderate toxicity levels, with adverse effects primarily observed at high doses. Biochemical markers such as ALT and AST showed no significant elevation compared to control groups, suggesting a favorable safety margin .

Properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H23Cl2F7N6O5/c1-45-31(51)29-15-21(10-11-46-29)54-20-5-9-28(50-33(53)48-18-3-7-25(37)23(13-18)35(42,43)44)30(16-20)55-19-4-8-27(26(38)14-19)49-32(52)47-17-2-6-24(36)22(12-17)34(39,40)41/h2-16H,1H3,(H,45,51)(H2,47,49,52)(H2,48,50,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLYAHWXHYKLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC4=CC(=C(C=C4)NC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H23Cl2F7N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098799-13-2
Record name 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098799132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(3-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)UREIDO)-3-(4-(3-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)UREIDO)-3-FLUOROPHENOXY)PHENOXY)-N-METHYLPICOLINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY0A8K2GHF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide
Reactant of Route 2
Reactant of Route 2
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide
Reactant of Route 3
Reactant of Route 3
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide
Reactant of Route 4
Reactant of Route 4
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide
Reactant of Route 5
Reactant of Route 5
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide
Reactant of Route 6
Reactant of Route 6
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide

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